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Introduction
Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine

receptor type 2 (CCR2) and type 5 (CCR5). Initially developed for the treatment of HIV-1

infection, its immunomodulatory and anti-inflammatory properties have led to its investigation in

non-alcoholic steatohepatitis (NASH). However, the therapeutic potential of Cenicriviroc
extends beyond these indications. This technical guide provides a comprehensive overview of

the emerging investigational uses of Cenicriviroc, focusing on its application in oncology,

primary sclerosing cholangitis (PSC), COVID-19, inflammatory bowel disease (IBD), and

cholestatic liver injury. This document is intended for researchers, scientists, and drug

development professionals interested in the evolving landscape of CCR2/CCR5 antagonism.

Mechanism of Action: The Role of CCR2 and CCR5
Inhibition
Cenicriviroc exerts its effects by blocking the signaling pathways of two key chemokine

receptors, CCR2 and CCR5. These receptors are integral to the trafficking and recruitment of

various immune cells to sites of inflammation and tissue injury.

CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the

bone marrow and their migration into tissues, where they can differentiate into macrophages.
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In various disease states, this influx of inflammatory macrophages contributes to tissue

damage and fibrosis.

CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are primarily involved in the recruitment of

T-cells, macrophages, and other immune cells. CCR5 is also a co-receptor for HIV entry into

T-cells.

By inhibiting both these receptors, Cenicriviroc can modulate the inflammatory milieu in a

variety of pathological conditions, making it a promising candidate for a range of diseases

beyond its initial indications.

Investigational Use in Oncology
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells,

fibroblasts, and extracellular matrix. The infiltration of tumor-associated macrophages (TAMs)

and regulatory T cells (Tregs), often mediated by CCR2 and CCR5 signaling, can suppress

anti-tumor immunity and promote tumor growth and metastasis. Cenicriviroc is being

investigated for its potential to remodel the TME and enhance anti-tumor immune responses.

Preclinical Studies in Colorectal Cancer
A preclinical study investigated the efficacy of Cenicriviroc in a mouse model of colorectal

cancer.[1]

Experimental Protocol:

Cell Line: CT26 murine colorectal carcinoma cells were used.

Animal Model: BALB/c mice were subcutaneously injected with 4 x 10^5 CT26 cells.

Treatment: Ten days after tumor cell implantation, mice were treated with intraperitoneal

injections of Cenicriviroc (20 mg/kg) three times a week for three weeks. The control group

received PBS.[1]

Endpoints: Tumor size was measured on days 1, 7, and 21 post-treatment initiation. Gene

and protein expression of various markers in tumor tissues were analyzed by qRT-PCR,

western blot, and ELISA. Apoptosis was assessed by flow cytometry.[1]
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Quantitative Data:

Parameter Day 1 Day 7 Day 21

Tumor Size Reduction

(%)
12.48 54.57 70.57

Marker
CVC-Treated (mRNA
reduction %)

CVC-Treated (protein
reduction %)

CCR2 - 45

CCL2 - 45.34

VEGF - 60.94

NF-κB 42 (24h), 61 (48h), 64 (72h) 62

c-Myc 90 (24h), 71 (48h), 25 (72h) 34

Vimentin 22 (24h), 50 (48h), 70 (72h) 55

IL-33 60 (24h), 50 (48h & 72h) 44

Data from in vitro experiments

on CT26 cells.[1]

Signaling Pathway:

The binding of CCL2 to CCR2 activates downstream signaling pathways like JAK/STAT and

PI3K/AKT, promoting cancer cell proliferation.[1] Cenicriviroc's inhibition of CCR2 is believed

to disrupt these pathways, leading to reduced tumor growth.
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Cenicriviroc's Inhibition of CCR2-Mediated Proliferation.

Investigational Use in Primary Sclerosing
Cholangitis (PSC)
PSC is a chronic, progressive cholestatic liver disease with no approved medical therapy. The

rationale for using Cenicriviroc in PSC stems from the role of CCR2 and CCR5 in hepatic

inflammation and fibrosis.

The PERSEUS Trial
The PERSEUS study was a Phase 2a, single-arm, open-label, exploratory trial designed to

evaluate the efficacy and safety of Cenicriviroc in adult patients with PSC.[2][3]
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Experimental Protocol:

Study Design: A single-arm, open-label, exploratory study conducted at eight sites in the

United States and Canada.[2]

Participants: 24 adult patients (18-75 years) with a clinical diagnosis of PSC and a serum

alkaline phosphatase (ALP) level ≥1.5 times the upper limit of normal (ULN).[2]

Treatment: Cenicriviroc 150 mg administered orally once daily for 24 weeks.[2]

Primary Endpoint: The primary efficacy endpoint was the percent change in ALP from

baseline to week 24.[2]

Secondary Endpoints: Key secondary endpoints included the proportion of participants

achieving ALP normalization and an overall response (decrease to <1.5 times ULN or a 50%

decrease).[2]

Quantitative Data:

Parameter Baseline (Median)
Week 24 (Median
Change)

Week 24 (Median %
Change)

Alkaline Phosphatase

(ALP) (U/L)
369 -49.5 -18.0

ALP Normalization: 0% of participants.[2]

Overall Response (<1.5x ULN or 50% decrease): 10% of participants (2 out of 20

completers) achieved a reduction in ALP to <1.5 times the ULN.[2]

Experimental Workflow:

PERSEUS Trial Workflow

Screening
(up to 6 weeks)

Baseline Visit
(Day 1)

CVC 150mg QD
(24 weeks)

Clinic Visits
(Weeks 4, 8, 12, 16, 24)

Primary Endpoint Analysis
(% Change in ALP at Week 24)
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PERSEUS Clinical Trial Workflow.

Investigational Use in COVID-19
The hyperinflammatory response, or "cytokine storm," is a major contributor to the severity of

COVID-19. Given the role of CCR2 and CCR5 in leukocyte trafficking, Cenicriviroc was

investigated for its potential to mitigate the inflammatory cascade in hospitalized patients with

COVID-19 pneumonia.

Phase II Clinical Trial
An investigator-initiated, randomized, double-blind, placebo-controlled Phase II trial was

conducted to assess the efficacy and safety of Cenicriviroc in this patient population.[4] A

larger randomized clinical trial also evaluated Cenicriviroc as an immunomodulator for

COVID-19 pneumonia.[5][6]

Experimental Protocol:

Study Design: A 2:1 randomized, placebo-controlled, double-blind phase II trial.[4] The larger

trial was a randomized, double-masked, placebo-controlled clinical trial using a master

protocol.[5][6]

Participants: Hospitalized patients with moderate to severe COVID-19 pneumonia.[4][5]

Treatment: Cenicriviroc group received a 300 mg loading dose followed by 150 mg twice

daily for 28 days, in addition to standard of care.[4][5] The placebo group received a

matching placebo and standard of care.

Primary Endpoint: The primary endpoint was the patient's responder status, defined as

achieving grade 1 or 2 on the 7-point ordinal scale of clinical improvement on day 15.[4] The

larger trial's primary outcome was time to recovery by day 28, evaluated using an 8-point

ordinal scale.[5][6]

Quantitative Data from the Phase II Trial:
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Parameter
Cenicriviroc Group
(n=18)

Placebo Group
(n=12)

Odds Ratio (95%
CI)

Responders at Day 15

(%)
82.4 (14/17) 91.7 (11/12) 0.5 (0.04–3.41)

Mortality 1 death 0 deaths -

Quantitative Data from the Larger Randomized Trial:

Parameter
Cenicriviroc
Group

Placebo Group
Recovery Rate
Ratio (95% CI)

P-value

Time to

Recovery
- - 1.01 (0.86-1.18) 0.94

28-Day Mortality

(%)
13.8 11.9

OR: 1.18 (0.72-

1.94)
-

Experimental Workflow:

COVID-19 Phase II Trial Workflow

Hospitalized Patients
with COVID-19 Pneumonia Randomization (2:1)

CVC (300mg LD, then 150mg BID x 28d)
+ Standard of Care

Placebo
+ Standard of Care

Follow-up until Day 85 Primary Endpoint Analysis
(Responder status at Day 15)

Click to download full resolution via product page

COVID-19 Clinical Trial Workflow.

Investigational Use in Inflammatory Bowel Disease
(IBD) and Colitis
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The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves a

dysregulated immune response in the gastrointestinal tract, with significant infiltration of

inflammatory cells. CCR2 and CCR5 are implicated in this process.

Preclinical Studies in Experimental Colitis
A recent study evaluated the efficacy of Cenicriviroc in a mouse model of dextran sulfate

sodium (DSS)-induced colitis.[7]

Experimental Protocol:

Animal Model: Acute and chronic colitis were induced in mice using DSS.

Treatment: Mice were treated with Cenicriviroc.

Endpoints: Efficacy was assessed by Disease Activity Index (DAI) scores, histological

evaluation of inflammation and fibrosis, and analysis of key inflammatory and fibrotic

markers. In vitro experiments were conducted on the HT29 human colon cancer cell line and

CCD-18Co colonic myofibroblasts.[7]

Quantitative Data:

In Vitro (HT29 cells) CVC Treatment Effect P-value

CCL5 mRNA expression Significantly reduced < 0.01

CX3CL1 mRNA expression Reduced < 0.01

TNFα mRNA expression Reduced < 0.05

In Vivo (Acute Colitis Mice) CVC Treatment Effect P-value

DAI Scores Significantly reduced < 0.05

Serum TNFα levels Significantly reduced < 0.05
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In Vitro (Fibroblast
Activation Model)

CVC Treatment Effect P-value

Expression of fibrosis markers

(FN, CTGF, α-SMA, MMP9)
Decreased < 0.01

Signaling Pathway:

In the context of colitis, Cenicriviroc appears to exert its anti-inflammatory effects by inhibiting

the CCL5/CCR5 signaling axis.[7]

Cell Membrane

Inflammatory Cascade

CCL5
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Binds

Downstream Inflammatory
Signaling (e.g., CX3CL1, TNFα)
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Cenicriviroc's Inhibition of CCL5/CCR5-Mediated Inflammation in Colitis.
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Investigational Use in Cholestatic Liver Injury
Cholestatic liver injury is characterized by the accumulation of bile acids, leading to

inflammation and fibrosis. A preclinical study explored the potential of Cenicriviroc, in

combination with all-trans retinoic acid (atRA), to mitigate this type of liver damage.[8]

Preclinical Studies in Rodent Models
Experimental Protocol:

Animal Models:

Bile duct-ligated (BDL) rats.

Mdr2 (Abcb4)-/- mice (a model for Progressive Familial Intrahepatic Cholestasis type 3

and PSC).

Treatment:

Cenicriviroc (50 mg/kg/day by gavage).

All-trans retinoic acid (atRA; 5 mg/kg/day by gavage).

Combination of CVC and atRA.

Treatment duration: 14 days for BDL rats, 1 month for Mdr2-/- mice.

Endpoints: Plasma liver enzymes (ALT, ALP), bilirubin, liver-to-body weight ratio, bile acid

pool size, liver necrosis, fibrosis (hepatic hydroxyproline content, α-SMA, Col1a1), and

inflammatory cell infiltration.[8]

Quantitative Data (in Mdr2-/- mice):

The combination of Cenicriviroc and atRA resulted in a significant reduction in plasma liver

enzymes, bilirubin, liver fibrosis, bile duct proliferation, and hepatic infiltration of neutrophils and

T cells compared to either treatment alone.[8]

Experimental Workflow:
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Cholestatic Liver Injury Rodent Model Workflow

Induction of Cholestatic
Liver Injury (BDL or Mdr2-/-)

Treatment Groups:
- Vehicle

- CVC (50 mg/kg/d)
- atRA (5 mg/kg/d)

- CVC + atRA

Treatment Duration:
- 14 days (BDL rats)

- 1 month (Mdr2-/- mice)

Endpoint Analysis:
- Plasma biochemistry

- Liver histology
- Fibrosis markers

- Inflammatory markers

Click to download full resolution via product page

Workflow for Preclinical Cholestatic Liver Injury Study.

Conclusion
Cenicriviroc's dual antagonism of CCR2 and CCR5 presents a compelling therapeutic

strategy for a multitude of diseases characterized by chronic inflammation and fibrosis. The

preclinical and clinical data gathered to date in oncology, primary sclerosing cholangitis,

COVID-19, and inflammatory bowel disease provide a strong rationale for its continued

investigation beyond its initial indications of HIV and NASH. While the results in some

indications, such as COVID-19, have not demonstrated significant efficacy, the findings in other

areas, particularly in preclinical models of cancer and colitis, are promising and warrant further

exploration. Future research should focus on elucidating the precise molecular mechanisms of

Cenicriviroc in these diverse disease contexts and on designing well-controlled clinical trials to

validate these preliminary findings. The versatility of Cenicriviroc's mechanism of action

underscores the potential for chemokine receptor modulation as a powerful therapeutic

approach in modern medicine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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